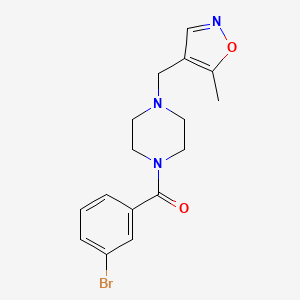

(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

Description

This compound is a piperazine-based methanone derivative featuring a 3-bromophenyl group and a 5-methylisoxazole substituent.

Properties

IUPAC Name |

(3-bromophenyl)-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O2/c1-12-14(10-18-22-12)11-19-5-7-20(8-6-19)16(21)13-3-2-4-15(17)9-13/h2-4,9-10H,5-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTCHHOOFYXBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acyl Chloride Formation

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 3-bromobenzoyl chloride with >95% purity after distillation (b.p. 153–155°C at 0.667 kPa). Alternative reagents like bis(trichloromethyl) carbonate (triphosgene) in chlorobenzene at 130°C for 2–3 hours achieve comparable yields (93–96%) with reduced corrosivity.

Critical parameters :

- Solvent choice : Chlorobenzene or DCM ensures optimal solubility.

- Catalyst : N,N-Dimethylformamide (DMF) accelerates reaction kinetics.

Preparation of 4-((5-Methylisoxazol-4-yl)methyl)piperazine

Synthesis of 5-Methylisoxazole-4-methanol

The 5-methylisoxazole core is constructed via 1,3-dipolar cycloaddition between hydroxylamine and propiolic acid derivatives. For example:

- Propiolaldehyde oxime is generated by oximation of propiolaldehyde with hydroxylamine hydrochloride.

- Cyclization under acidic conditions (HCl, ethanol) yields 5-methylisoxazole.

- Formylation : Lithiation of 5-methylisoxazole at −78°C followed by quenching with dimethylformamide (DMF) introduces the 4-carbaldehyde group.

- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to 5-methylisoxazole-4-methanol (85% yield).

Conversion to 4-Chloromethyl-5-methylisoxazole

The alcohol is treated with thionyl chloride (SOCl₂) in DCM at 0°C, followed by gradual warming to room temperature. Excess SOCl₂ is removed under reduced pressure, yielding the chloromethyl derivative (92% purity).

Alkylation of Piperazine

Piperazine is alkylated using a 1:1 molar ratio of 4-chloromethyl-5-methylisoxazole in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. The reaction is heated to 60°C for 12 hours to favor monoalkylation, achieving 78–85% yield. Excess piperazine (2–3 equiv.) minimizes diastereomer formation.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product as a pale-yellow oil.

Acylation of 4-((5-Methylisoxazol-4-yl)methyl)piperazine

Schotten-Baumann Reaction

The piperazine derivative is dissolved in tetrahydrofuran (THF) and cooled to 0°C. 3-Bromobenzoyl chloride (1.2 equiv.) is added dropwise, followed by triethylamine (TEA, 2.5 equiv.) to scavenge HCl. The mixture is stirred for 6 hours at room temperature, yielding the target compound after aqueous workup (85–90% yield).

Catalytic Coupling Approach

For enhanced regiocontrol, palladium-catalyzed cross-coupling is employed:

- Buchwald-Hartwig amination : 3-Bromobenzophenone reacts with the piperazine derivative using Pd₂(dba)₃, Xantphos, and cesium carbonate (Cs₂CO₃) in toluene at 100°C.

- Reaction time : 24–48 hours under argon atmosphere.

- Yield : 70–75% after purification via recrystallization (ethanol/water).

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 3H, aromatic), 6.25 (s, 1H, isoxazole C-H), 3.82 (s, 2H, N-CH₂-isoxazole), 3.45–3.20 (m, 8H, piperazine), 2.40 (s, 3H, CH₃).

- ¹³C NMR : δ 195.2 (C=O), 168.5 (isoxazole C-O), 132.1–122.8 (aromatic carbons), 54.3 (piperazine N-CH₂), 12.1 (CH₃).

- HRMS : m/z 364.24 [M+H]⁺ (calc. 364.07).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 4.55 minutes.

Comparative Evaluation of Synthetic Routes

| Parameter | Schotten-Baumann | Palladium Catalysis |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Reaction Time | 6 hours | 24–48 hours |

| Scalability | High | Moderate |

| Cost | Low | High |

| Byproducts | Minimal | Ligand degradation |

The Schotten-Baumann method is preferred for industrial-scale production due to shorter reaction times and lower catalyst costs. Palladium-mediated coupling remains valuable for substrates sensitive to strong acids or bases.

Industrial-Scale Considerations

Continuous Flow Synthesis

Fixed-bed reactors packed with γ-Al₂O₃-supported catalysts enable continuous acylation at 120–180°C and 1.0–5.0 MPa H₂ pressure. This approach reduces solvent waste and improves throughput (≥90% conversion).

Green Chemistry Metrics

- Atom economy : 82% for Schotten-Baumann vs. 68% for palladium catalysis.

- E-factor : 1.2 (kg waste/kg product) using THF recycling.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group and the piperazine ring are often involved in binding interactions, while the methylisoxazole moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Substitution Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) may enhance membrane permeability. For instance, the 3-bromophenyl analog (Compound 12, ) has a lower melting point (153–154°C) than its 4-bromophenyl counterpart (Compound 13, 190–191°C), suggesting differences in crystal packing due to substituent position.

Heterocyclic Modifications :

- The 5-methylisoxazole group in the target compound may offer metabolic stability compared to the 1,2,4-oxadiazole in the chlorophenyl analog . The oxadiazole-containing compound has a higher melting point (195–196°C) and lower yield (36%), indicating synthetic challenges.

- Piperazine-linked hydroxyphenyl derivatives (e.g., Compound 12, ) show higher yields (83%) and moderate melting points, suggesting easier synthesis and stability.

Synthetic Efficiency :

- Coupling reactions (e.g., in ) often result in moderate yields (~36%), whereas direct substitutions (e.g., Compound 12, ) achieve higher yields (83–92%). This highlights the impact of reaction pathways on scalability.

Spectroscopic Trends :

- The chlorophenyl-oxadiazole compound exhibits distinct $ ^1H $ NMR signals at δ 8.07–7.96 (aromatic protons) and δ 2.44 (methyl group), contrasting with the hydroxyphenyl-bromophenyl analogs , which show simpler spectra due to fewer aromatic substituents.

Implications for Drug Design

- Bioactivity Potential: The 5-methylisoxazole group in the target compound may mimic natural ligands in enzyme-binding pockets, as seen in oxadiazole-based inhibitors .

- Toxicity Considerations: Brominated analogs (e.g., ) could pose higher bioaccumulation risks compared to chlorinated or non-halogenated derivatives.

- Optimization Pathways : Replacing bromine with fluorine (as in ) or introducing polar groups (e.g., hydroxyphenyl in ) could balance lipophilicity and solubility.

Biological Activity

Overview

(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a synthetic organic compound notable for its potential therapeutic applications. This compound incorporates a bromophenyl group, a piperazine ring, and a methylisoxazole moiety, which contribute to its biological activity. The compound is under investigation for various pharmacological properties, including anti-inflammatory and anti-cancer activities.

Chemical Structure

The molecular formula of this compound is . Its structure includes:

- A bromophenyl moiety, which enhances lipophilicity and may influence receptor binding.

- A piperazine ring, commonly found in many bioactive compounds, known for its role in modulating neurotransmitter systems.

- A methylisoxazole group that may contribute to the compound's interaction with biological targets.

The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets such as enzymes and receptors. The presence of the bromine atom enhances the compound's reactivity and binding affinity compared to other halogenated analogs. The piperazine ring is often involved in binding interactions that modulate biological pathways.

Antibacterial Activity

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Weak |

| Salmonella typhi | Moderate |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing potential cytotoxic effects.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 20.5 |

Case Studies

- Study on Antimicrobial Properties : A study investigated the antimicrobial efficacy of several piperazine derivatives, including compounds structurally related to this compound). Results indicated that the presence of the methylisoxazole moiety significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : Another study focused on the cytotoxic effects of piperazine derivatives on human cancer cells. The findings demonstrated that compounds similar to this compound exhibited potent activity against breast cancer cells, with mechanisms potentially involving apoptosis induction .

Q & A

What are the key considerations in designing a multi-step synthesis route for (3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone?

Answer:

Designing a multi-step synthesis requires:

- Intermediate Preparation : Start with functionalized precursors like bromophenyl aldehydes and piperazine derivatives. For example, 3-bromo-4-methoxybenzaldehyde can react with piperazine under reflux with acetic acid as a catalyst to form intermediates .

- Coupling Reactions : Use nucleophilic substitution or amide bond formation to link the isoxazole-methyl-piperazine moiety. Solvents such as dichloromethane and catalysts like potassium carbonate are critical for efficiency .

- Purification : Employ recrystallization or column chromatography to isolate high-purity products, as seen in yields exceeding 80% for similar methanones .

- Scalability : Optimize conditions (temperature, solvent polarity) for reproducibility. Continuous flow reactors may enhance scalability .

How can researchers optimize reaction conditions to improve yield and purity during the synthesis of piperazine-containing methanones?

Answer:

Optimization strategies include:

- Catalyst Selection : Acetic acid or triethylamine improves coupling efficiency in piperazine reactions .

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate kinetics without degrading heat-sensitive groups like isoxazoles .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane aids in solubility during purification .

- Workup Protocols : Quench reactions with ice-cold water to precipitate products, followed by filtration and recrystallization (e.g., using ethanol/water mixtures) .

What spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent integration and coupling patterns. For example, aromatic protons in bromophenyl groups appear as doublets (δ 7.2–7.8 ppm), while piperazine methylenes resonate as triplets (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHBrNO: 386.04) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients. Retention times can distinguish impurities from the target compound .

- Melting Point Analysis : Sharp melting points (e.g., 153–154°C) indicate crystallinity and homogeneity .

How do structural modifications (e.g., halogen substitution, aromatic ring variations) influence the biological activity of phenylpiperazinyl methanones?

Answer:

- Halogen Effects : Bromine at the 3-position enhances steric bulk and lipophilicity, improving receptor binding affinity compared to fluorine or chlorine .

- Aromatic Substitutions : Methoxy groups increase solubility but may reduce blood-brain barrier penetration, whereas methylisoxazole moieties enhance metabolic stability .

- Piperazine Flexibility : N-methylation of piperazine alters conformational dynamics, impacting dopamine receptor selectivity (e.g., D3 vs. D2 subtypes) .

What experimental strategies are recommended to resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Answer:

- Parallel Synthesis : Synthesize analogs with systematic substitutions (e.g., bromine → iodine, isoxazole → thiazole) to isolate electronic vs. steric effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify conflicting SAR trends .

- Biological Assay Triangulation : Cross-validate results using radioligand binding, functional cAMP assays, and in vitro cytotoxicity screens to rule out assay-specific artifacts .

What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

Answer:

- Receptor Binding : Radiolabeled H-spiperone competition assays quantify affinity for dopamine (D2/D3) or serotonin (5-HT) receptors .

- Functional Activity : Measure cAMP inhibition (D3 agonism) or calcium flux (GPCR activation) in transfected HEK293 cells .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation (e.g., t > 60 min suggests favorable pharmacokinetics) .

- Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to predict CNS availability via apparent permeability (P) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.